molecular formula C5H10ClN3O2 B2998105 2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride CAS No. 2137462-36-1

2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride

Cat. No.: B2998105
CAS No.: 2137462-36-1
M. Wt: 179.6
InChI Key: ZKNFORQFTSETKL-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Biology

The development of diazirine-based amino acids traces its roots to early efforts in photoaffinity labeling (PAL), a technique designed to stabilize transient molecular interactions for analysis. While benzophenone derivatives were among the first photoreactive groups used in PAL, their large size and reliance on hydrogen abstraction limited specificity. The introduction of diazirines in the 1980s addressed these challenges by offering smaller, more efficient crosslinkers.

A pivotal advancement occurred in 2005, when researchers at the Max Planck Institute synthesized photo-leucine and photo-methionine , diazirine-containing analogs that could be incorporated into proteins during translation. These breakthroughs demonstrated that diazirine-based amino acids bypass cellular quality-control mechanisms, enabling their seamless use in vivo. Building on this foundation, This compound emerged as a specialized tool optimized for studying lysine-mediated interactions. Its design leverages the diazirine ring’s compact structure and the propanoic acid backbone’s compatibility with ribosomal machinery.

Overview of Diazirine-Based Amino Acids in Research

Diazirine-containing amino acids share a common photoreactive core: a three-membered ring comprising one carbon and two nitrogen atoms. Upon UV exposure (typically 300–365 nm), the diazirine decomposes to release nitrogen gas, generating a carbene or diazo intermediate. These species form covalent bonds with neighboring residues, "freezing" interactions for subsequent isolation and analysis.

Structural and Reactivity Features
The compound’s methyl-diazirine group confers distinct advantages:

  • Alkyl Diazirine Reactivity : Unlike aryl diazirines, which predominantly form carbenes, alkyl diazirines like 3-methyl-diazirine transition through a diazo intermediate. This pathway favors reactions with protonated acidic residues (e.g., glutamate, aspartate) in a pH-dependent manner.
  • Minimal Steric Disruption : The methyl group minimizes steric hindrance, preserving the native conformation of proteins into which the analog is incorporated.
Property Description
Molecular Formula C₅H₉N₃O₂·HCl
Photolysis Wavelength 300–365 nm
Primary Reactivity Targets Acidic amino acids (Glu, Asp), hydrophobic environments
Applications Protein interaction mapping, histone modification studies, membrane protein analysis

Rationale for Scholarly Investigation of the Compound

The academic value of this compound lies in its dual role as a biomimetic amino acid and a precision crosslinker. Key research drivers include:

1. Capturing Transient Interactions
Many protein interactions are fleeting or weak, evading traditional detection methods. By incorporating this diazirine analog into a protein of interest, researchers can irradiate cells or purified systems to covalently "trap" binding partners. For example, studies using photo-lysine analogs have identified readers of lysine post-translational modifications in histones.

2. Resolving Membrane Protein Topology
Alkyl diazirines exhibit enhanced labeling of membrane proteins, likely due to the elevated pKa of acidic residues in hydrophobic environments. This property makes the compound particularly useful for studying transmembrane receptors or channels, where solubility and stability challenges often hinder analysis.

3. Compatibility with Native Translation
Unlike bulkier photoreactive tags, this analog is efficiently incorporated into proteins by mammalian ribosomes without requiring engineered synthetases. This feature simplifies experimental workflows and broadens applicability across model organisms.

4. pH-Dependent Specificity The diazo intermediate’s preference for protonated acidic residues enables selective labeling in specific cellular compartments. For instance, the acidic lumen of lysosomes (pH ~4.5) may enhance crosslinking efficiency compared to the neutral cytosol.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-methyldiazirin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFORQFTSETKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137462-36-1
Record name 2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-3H-diazirine with appropriate amino acids under controlled conditions. The reaction typically involves the use of reagents such as hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted diazirines or other derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. It is particularly valuable in:

  • Chemistry: Used as a photoprobe in photo-crosslinking studies to investigate protein interactions.

  • Biology: Employed in labeling and tracking proteins within cells.

  • Medicine: Utilized in drug discovery and development for identifying potential therapeutic targets.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the diazirine group, which can be activated by UV light to form reactive intermediates. These intermediates can then react with nearby molecules, allowing for the study of molecular interactions and pathways.

Molecular Targets and Pathways:

  • Proteins: Often targets proteins for crosslinking studies.

  • DNA: Can be used to study DNA-protein interactions.

  • Cell Membranes: Investigates membrane-associated proteins and lipids.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride (Target) 3-methyl-3H-diazirin-3-yl C₆H₁₀ClN₃O₂ ~199.62* Not explicitly listed† Photoaffinity labeling, carbene generation
L-Histidine monohydrochloride monohydrate 1H-imidazol-5-yl C₆H₁₂ClN₃O₃ 209.63 5934-29-2 Protein synthesis, enzyme cofactor
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride 4-(propan-2-yloxy)phenyl C₁₂H₁₈ClNO₃ 259.74 Not listed Pharmaceutical intermediate
(2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid hydrochloride 2-hydroxy-1H-imidazol-4-yl C₆H₁₀ClN₃O₃ 207.62 2580100-34-9 Biochemical research
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride 3-cyanophenyl C₁₀H₁₁ClN₂O₂ 226.66 1810069-92-1 Drug discovery intermediate
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride 4-fluoro-3-hydroxyphenyl C₉H₁₀ClFNO₃ 237.64 132732-79-7 Neuromodulator synthesis
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride 2-hydroxyphenyl C₉H₁₂ClNO₃ 217.65 490034-67-8 Peptide mimetics

Structural and Functional Distinctions

Diazirine vs. Imidazole Derivatives
  • Target Compound : The 3-methyl-3H-diazirin-3-yl group enables photolysis at ~350 nm, generating reactive carbenes for covalent bond formation with adjacent biomolecules . This contrasts with imidazole-containing analogs (e.g., L-histidine hydrochloride), where the aromatic nitrogen heterocycle participates in hydrogen bonding or metal coordination (e.g., in enzyme active sites) .
  • Stability : Diazirines exhibit superior thermal and acid/base stability compared to diazo isomers, which degrade under similar conditions .
Aromatic vs. Heterocyclic Substituents
  • Phenyl Derivatives: Compounds like 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride and (S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride are tailored for receptor-targeted drug design due to their planar aromatic groups, which enhance binding affinity.
  • Hydroxyimidazole Derivatives : The 2-hydroxy-1H-imidazol-4-yl group in may mimic natural histidine residues but lacks photochemical reactivity.
Carboxylic Acid Modifications
  • β-Amino vs. α-Amino Configurations: The target compound and most analogs retain the α-amino group critical for peptide backbone integration. However, β-amino variants (e.g., 3-amino-3-(3-cyanophenyl)propanoic acid hydrochloride ) exhibit altered steric and electronic profiles, affecting bioavailability and metabolic stability.

Photochemical Reactivity

  • The target compound’s diazirine group photolyzes to yield carbenes, which insert into C–H, O–H, or N–H bonds with >50% efficiency in hydrophobic environments (e.g., cyclohexane) . This contrasts with non-photoreactive analogs like L-histidine derivatives.

Biological Activity

2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, also known by its CAS number 2421187-96-2, is a compound characterized by its unique diazirine moiety, which is notable for its potential applications in biological research, particularly as a photoaffinity labeling agent. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H9_9N3_3O2_2·HCl
  • Molecular Weight : 179.60 g/mol
  • SMILES Notation : CC1(N=N1)CC(C(=O)O)N

The compound features a diazirine group that can be activated by UV light, allowing it to form covalent bonds with nearby biomolecules, making it useful for probing protein interactions and dynamics.

The biological activity of this compound primarily revolves around its ability to act as a photoaffinity label. Upon UV irradiation, the diazirine group undergoes a rearrangement to form a highly reactive carbene that can insert into C-H bonds of amino acids in proteins. This property is exploited in various applications:

  • Protein Labeling : The compound can label proteins in live cells, enabling the study of protein interactions and localization.
  • Target Identification : It aids in identifying binding partners of small molecules in complex biological systems.

In Vitro Studies

Several studies have demonstrated the effectiveness of this compound in various biological assays:

  • Cellular Uptake and Localization : Research using HEK293T cells has shown that compounds with diazirine moieties can effectively label proteins within cellular environments when exposed to UV light .
  • Cytotoxicity Assays : Preliminary cytotoxicity studies indicate that the compound exhibits low toxicity at concentrations up to 50 µM, suggesting a favorable safety profile for experimental use .

Study 1: Protein Interaction Mapping

A study involving fragment-based ligand discovery utilized this compound to map protein interactions. The results indicated that over 2000 protein targets were identified, demonstrating the compound's broad applicability in proteomic studies .

Study 2: Photoaffinity Labeling Efficiency

In another experiment, researchers evaluated the efficiency of various diazirine-containing compounds for photoaffinity labeling. The study found that the incorporation of the diazirine moiety significantly enhanced the labeling efficiency compared to non-photoactivatable counterparts .

Table 1: Summary of Biological Activity Findings

StudyFocusKey Findings
Study 1Protein Interaction MappingIdentified >2000 protein targets; effective in live-cell conditions
Study 2Photoaffinity Labeling EfficiencyEnhanced labeling efficiency with diazirine compounds compared to controls

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves protecting the amino group (e.g., using Boc anhydride) and coupling with a diazirine-containing intermediate. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and pH (adjusted with HCl for dihydrochloride salt formation) critically impact yield and purity. For example, incomplete deprotection of Boc groups can lead to by-products, requiring rigorous TLC or HPLC monitoring .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodological Answer : Use a combination of techniques:

  • NMR (¹H/¹³C) to confirm the presence of diazirine (δ ~2.5–3.0 ppm for methyl-diazirine protons) and amino acid backbone.
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ ~253.1 Da).
  • HPLC with UV detection (λ = 220–280 nm) to assess purity (>95%) and resolve contaminants from incomplete coupling reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of HCl vapors during salt formation.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent diazirine decomposition .

Advanced Research Questions

Q. How does the diazirine moiety influence cross-linking efficiency in photoaffinity labeling studies?

  • Methodological Answer : The 3-methyl-3H-diazirin-3-yl group generates carbene intermediates upon UV irradiation (λ = 350–365 nm), enabling covalent bond formation with proximal biomolecules. To optimize cross-linking:

  • Irradiation time : 5–10 minutes under a UV lamp (e.g., 365 nm).
  • Quenching : Add excess β-mercaptoethanol post-irradiation to terminate reactive intermediates.
  • Validation : Use SDS-PAGE/Western blot or LC-MS/MS to identify cross-linked targets .

Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
  • Control experiments : Use diazirine-free analogs to distinguish between photochemical artifacts and genuine biological activity.
  • Structural analogs : Compare results with compounds like 2-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride to isolate the role of the diazirine group .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict interactions between the diazirine group and target proteins (e.g., kinases or GPCRs).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the diazirine ring) with experimental IC₅₀ values .

Q. What experimental models are suitable for assessing the compound’s biological activity (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • In vitro : Use HEK293 or CHO cells transfected with target receptors for binding assays (e.g., radioligand displacement).
  • Ex vivo : Apply the compound to tissue slices (e.g., brain or liver) to study metabolic stability.
  • In vivo : Administer via intraperitoneal injection in rodents, followed by PET imaging to track biodistribution .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles across studies?

  • Methodological Answer :

  • Solvent screening : Test solubility in PBS (pH 7.4), DMSO, and saline with sonication.
  • pH dependence : Adjust pH (e.g., 2.0–8.0) to identify optimal conditions.
  • Dynamic light scattering (DLS) : Detect aggregates that may skew solubility measurements .

Q. Why do some studies report instability of the diazirine group under ambient light, while others do not?

  • Methodological Answer :

  • Light exposure : Quantify degradation via HPLC under controlled light conditions (e.g., 1–100 lux).
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials to mitigate photodecomposition.
  • Batch variability : Compare multiple synthesis lots to rule out impurities as destabilizing factors .

Tables for Key Parameters

Parameter Optimal Value Technique Reference
Synthesis Yield60–75%HPLC
Photoactivation Efficiency>80% at 365 nm (5 min)UV-Vis Spectroscopy
Solubility in PBS12–15 mg/mL (pH 7.4)DLS
Purity>95%LC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.